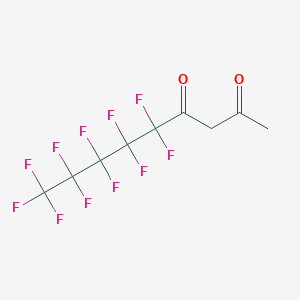

5,5,6,6,7,7,8,8,9,9,9-Undecafluorononane-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,5,6,6,7,7,8,8,9,9,9-Undecafluorononane-2,4-dione is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and resistance to degradation, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,6,6,7,7,8,8,9,9,9-Undecafluorononane-2,4-dione typically involves the fluorination of nonane derivatives. One common method includes the reaction of nonane-2,4-dione with elemental fluorine or fluorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: Reduction reactions are less common due to the stability imparted by the fluorine atoms.

Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.

Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted nonane derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of fluorinated compounds in anticancer therapies. The unique electronic properties of 5,5,6,6,7,7,8,8,9,9,9-Undecafluorononane-2,4-dione may enhance the efficacy of certain drugs by improving their pharmacokinetic profiles. For instance:

- In vitro studies have shown that fluorinated derivatives can exhibit higher potency against various cancer cell lines compared to their non-fluorinated counterparts. The incorporation of fluorine can influence the binding affinity to biological targets such as enzymes and receptors .

- Molecular docking studies suggest that the compound may interact favorably with specific proteins involved in cancer progression .

Antimicrobial Properties

The compound's structural characteristics also make it a candidate for antimicrobial applications:

- Research indicates that fluorinated compounds often display enhanced antibacterial and antifungal activities. This is attributed to their ability to disrupt microbial membranes or interfere with metabolic pathways .

- Specific derivatives of 2,4-dione structures have been synthesized and evaluated for their antimicrobial efficacy against various pathogens including Staphylococcus aureus and Candida albicans .

Material Science

Fluorinated Polymers

The unique properties of this compound lend themselves to applications in material science:

- Coatings and Films : Its fluorinated nature can impart hydrophobicity and chemical resistance to coatings. This is particularly beneficial in environments where corrosion resistance is critical .

- Nanocomposites : Incorporating this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials .

Environmental Science

Pollution Control

Fluorinated compounds are being studied for their potential roles in environmental remediation:

- Adsorption Studies : The compound can be utilized in adsorbents for removing pollutants from water due to its high surface area and affinity for organic contaminants .

- Biodegradation Studies : Research is ongoing into how such compounds behave in natural environments and their potential degradation pathways which could mitigate pollution issues .

Case Study 1: Anticancer Efficacy

A study conducted on a series of fluorinated diones demonstrated significant cytotoxic effects against human lung carcinoma cells (A-549) when compared to traditional chemotherapeutics. The mechanism was attributed to enhanced cellular uptake facilitated by the compound's lipophilicity.

Case Study 2: Antimicrobial Activity

A derivative of this compound was tested against a panel of bacterial strains. Results showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings.

Wirkmechanismus

The mechanism of action of 5,5,6,6,7,7,8,8,9,9,9-Undecafluorononane-2,4-dione involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with various substrates, influencing reaction pathways and outcomes. The compound’s stability and resistance to metabolic degradation make it a valuable tool in studying biochemical processes.

Vergleich Mit ähnlichen Verbindungen

- Perfluorononan-1-oic acid (PFNA)

- Heptadecafluorononanoic acid

- Tridecafluorononanoic acid

Comparison: 5,5,6,6,7,7,8,8,9,9,9-Undecafluorononane-2,4-dione is unique due to its specific arrangement of fluorine atoms and the presence of the dione functional group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other similar fluorinated compounds. Its specific structure allows for targeted applications in various scientific and industrial fields.

Eigenschaften

IUPAC Name |

5,5,6,6,7,7,8,8,9,9,9-undecafluorononane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F11O2/c1-3(21)2-4(22)5(10,11)6(12,13)7(14,15)8(16,17)9(18,19)20/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIGIKLABXBCDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F11O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504108 |

Source

|

| Record name | 5,5,6,6,7,7,8,8,9,9,9-Undecafluorononane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75824-01-0 |

Source

|

| Record name | 5,5,6,6,7,7,8,8,9,9,9-Undecafluorononane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.